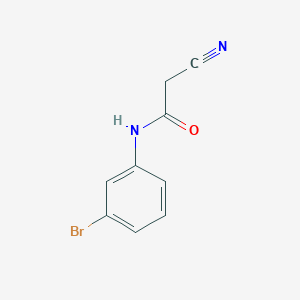

N-(3-bromophenyl)-2-cyanoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-bromophenyl)-2-cyanoacetamide is an organic compound with the molecular formula C9H7BrN2O It is a derivative of cyanoacetamide, where the hydrogen atom on the nitrogen is replaced by a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-bromophenyl)-2-cyanoacetamide can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Another method involves the use of 3-bromobenzoyl chloride and cyanoacetamide in the presence of a base such as triethylamine. This reaction also proceeds under reflux conditions and yields this compound as the main product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic aromatic substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Electrophilic aromatic substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used. Reactions are usually performed in the presence of a catalyst such as iron(III) chloride or aluminum chloride.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic substitution: Products include N-(3-substituted phenyl)-2-cyanoacetamides.

Electrophilic aromatic substitution: Products include nitrated, sulfonated, or halogenated derivatives of this compound.

Hydrolysis: Products include N-(3-bromophenyl)acetamide or 3-bromobenzoic acid, depending on the reaction conditions.

Scientific Research Applications

N-(3-bromophenyl)-2-cyanoacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-cyanoacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the cyano and bromophenyl groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are necessary to fully understand its biological effects.

Comparison with Similar Compounds

N-(3-bromophenyl)-2-cyanoacetamide can be compared with other similar compounds, such as:

N-(4-bromophenyl)-2-cyanoacetamide: Similar structure but with the bromine atom at the para position. This positional isomer may exhibit different reactivity and biological activity.

N-(3-chlorophenyl)-2-cyanoacetamide: Similar structure but with a chlorine atom instead of bromine. The difference in halogen atoms can affect the compound’s reactivity and properties.

N-(3-bromophenyl)acetamide: Lacks the cyano group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in the combination of the cyano and bromophenyl groups, which can impart specific reactivity and potential biological activity.

Biological Activity

N-(3-bromophenyl)-2-cyanoacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a brominated phenyl group attached to a cyanoacetamide moiety. Its molecular formula is C10H8BrN3O. The presence of the cyano group and the bromine atom contributes to its reactivity and biological activity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potent effects particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity, suggesting its potential as an antimicrobial agent in treating infections caused by resistant strains.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that derivatives of cyanoacetamide, including this compound, can induce apoptosis in cancer cells. In vitro studies have shown that this compound can effectively reduce cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as survivin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Binding studies indicate that it may inhibit key enzymes involved in cell proliferation and survival. For example, docking studies suggest that it binds effectively to the active sites of certain proteins involved in cancer progression, leading to reduced tumor growth and increased apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the bromine substitution on the phenyl ring significantly influence its potency. For instance, compounds with different halogen substitutions have shown varying degrees of cytotoxicity, indicating that electronic properties and steric factors play essential roles in their effectiveness .

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-2-cyanoacetamide | Bromine at para position | Moderate cytotoxicity |

| N-(4-methoxyphenyl)-2-cyanoacetamide | Methoxy group instead of bromine | Enhanced reactivity |

| N-(4-nitrophenyl)-2-cyanoacetamide | Nitro group present | High reactivity |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 3-bromobenzoyl chloride with cyanoacetamide under basic conditions. This method allows for high yields and purity of the final product. Alternative synthesis routes have also been explored to improve efficiency and reduce environmental impact .

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Anticancer Drug Development : A study focused on synthesizing novel derivatives based on this compound showed enhanced anticancer activity compared to existing treatments, suggesting a pathway for developing new therapeutic agents .

- Antimicrobial Agents : Another study evaluated its efficacy against multidrug-resistant bacterial strains, demonstrating significant antibacterial properties that could lead to new treatments for resistant infections .

Properties

IUPAC Name |

N-(3-bromophenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUWEMQIWPEFNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.